3,5-Dichloro-2,4,6-trifluorobenzamide
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Overview
Description
3,5-Dichloro-2,4,6-trifluorobenzamide is a chemical compound with the molecular formula C7H2Cl2F3NO It is a derivative of benzamide, characterized by the presence of three fluorine atoms and two chlorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,6-trifluorobenzamide typically involves the reaction of 3,5-dichloro-2,4,6-trifluorobenzoyl chloride with ammonia or an amine. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3,5-Dichloro-2,4,6-trifluorobenzoyl chloride+NH3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,6-trifluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4,6-trifluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2,4,6-trifluorobenzonitrile
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 2,4,5-Trifluorobenzamide
Uniqueness
3,5-Dichloro-2,4,6-trifluorobenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H2Cl2F3NO |
---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
3,5-dichloro-2,4,6-trifluorobenzamide |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H2,13,14) |
InChI Key |
VVWZTHWMLWSCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(=O)N |
Origin of Product |
United States |
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